1-(2-Chlorooxazol-4-yl)ethanone
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Overview
Description
1-(2-Chlorooxazol-4-yl)ethanone is a heterocyclic compound with the molecular formula C5H4ClNO2. It is characterized by the presence of an oxazole ring substituted with a chlorine atom at the 2-position and an ethanone group at the 4-position.
Preparation Methods
The synthesis of 1-(2-Chlorooxazol-4-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-chloroacetyl chloride with 2-amino-2-oxazoline under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorooxazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorooxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It is used in the synthesis of compounds for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2-Chlorooxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2-Chlorooxazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-oxazol-4-yl-ethanone: This compound has a similar structure but differs in the position of the chlorine atom.
1-(2,5-Dimethyloxazol-4-yl)ethanone: This compound has additional methyl groups on the oxazole ring, which can affect its reactivity and properties.
Biological Activity
1-(2-Chlorooxazol-4-yl)ethanone is a heterocyclic compound featuring an oxazole ring, characterized by its unique chemical structure that includes a chlorine atom at the 2-position and an ethanone group at the 4-position. This compound has garnered attention in medicinal chemistry due to its electrophilic nature, allowing it to interact with various biological macromolecules, potentially leading to therapeutic applications.
The molecular formula of this compound is CHClNO, and its structure can be represented as follows:
This compound's electrophilic characteristics enable it to react with nucleophilic sites on proteins and nucleic acids, which may result in modifications that alter their biological functions.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles. This interaction can lead to:
- Modification of Proteins : The compound can attach to amino acid residues in proteins, potentially altering their activity or stability.
- Interaction with Nucleic Acids : It may also bind to DNA or RNA, influencing gene expression and cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. Its potential as an anticancer agent has been explored through various studies.
Antiproliferative Activity
A significant focus has been on the antiproliferative effects of this compound against different cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (cervical cancer) | 15.0 | Induces apoptosis |
This compound | MCF-7 (breast cancer) | 18.5 | Cell cycle arrest |
This compound | A549 (lung cancer) | 12.0 | Caspase activation |
Case Studies
Several case studies highlight the biological impact of this compound:
- Study on Apoptosis Induction : A study conducted by researchers at Assiut University demonstrated that treatment with this compound resulted in increased levels of active caspases (caspase-3, -8, and -9), indicating a strong apoptotic response in HeLa cells .
- Mechanistic Insights : Another investigation revealed that the compound's interaction with the BRAF V600E enzyme led to significant inhibition of tumor growth in vitro, suggesting a potential role as a targeted therapy for specific cancer types .
- Comparative Analysis : A comparative study assessed the efficacy of various oxazole derivatives, showing that this compound exhibited superior antiproliferative activity compared to other structurally similar compounds .
Properties
Molecular Formula |
C5H4ClNO2 |
---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
1-(2-chloro-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4ClNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |
InChI Key |
ATMWCBHFXBSDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC(=N1)Cl |
Origin of Product |
United States |
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